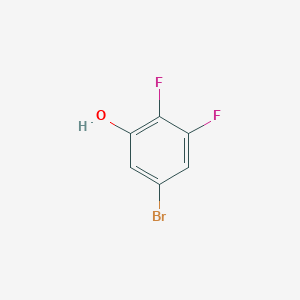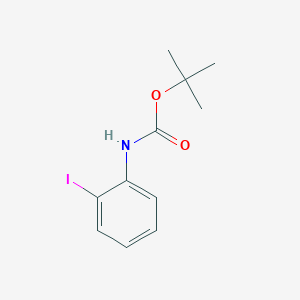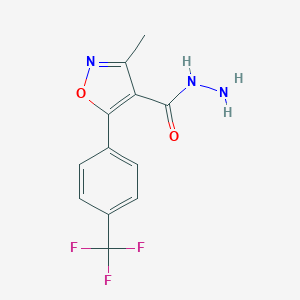![molecular formula C14H14N4O4 B063046 5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol CAS No. 164355-87-7](/img/structure/B63046.png)
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBOX-15 and has been synthesized through a multi-step process involving the use of various reagents and solvents.
作用機序
The mechanism of action of PBOX-15 involves its ability to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. PBOX-15 also induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects
PBOX-15 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. PBOX-15 has also been shown to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
One advantage of using PBOX-15 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. PBOX-15 also has a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using PBOX-15 is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for PBOX-15 research, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as immunology and regenerative medicine, and the investigation of its synergistic effects with other drugs. Another future direction is the development of PBOX-15 derivatives with improved solubility and efficacy.
合成法
The synthesis of PBOX-15 involves a multi-step process that starts with the reaction of 2-nitrophenylacetic acid with thionyl chloride to form 2-nitrophenylacetyl chloride. The resulting compound is then reacted with 2-amino-4,6-dimethoxypyrimidine to form 2-nitrophenylacetyl-2-amino-4,6-dimethoxypyrimidine. The next step involves the reaction of this compound with 2-amino-5-nitrobenzophenone to form 2-nitrophenylacetyl-2-amino-4,6-dimethoxy-5-nitrobenzophenone. This compound is then reduced using sodium dithionite to form 2-amino-4,6-dimethoxy-5-nitrobenzophenone, which is then reacted with 2-aminobenzoic acid to form PBOX-15.
科学的研究の応用
PBOX-15 has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, PBOX-15 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, PBOX-15 has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, PBOX-15 has been shown to inhibit the growth of bacteria and viruses.
特性
CAS番号 |
164355-87-7 |
|---|---|
分子式 |
C14H14N4O4 |
分子量 |
302.29 g/mol |
IUPAC名 |
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol |
InChI |
InChI=1S/C14H14N4O4/c15-14-7-6-10-12(16-22-18(10)21)13(14,19)8-11(17(14)20)9-4-2-1-3-5-9/h1-5,19H,6-8,15H2 |
InChIキー |
QHLQGVUONBZFTR-UHFFFAOYSA-N |
SMILES |
C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NO[N+](=C41)[O-])O)N |
正規SMILES |
C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NO[N+](=C41)[O-])O)N |
同義語 |
8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,5a-amino-4,5,5a,8-tetrahydro-7-phenyl-,3,6-dioxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
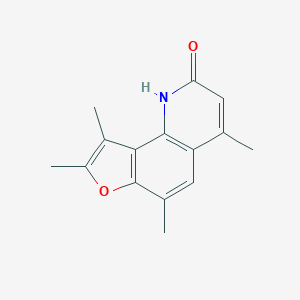
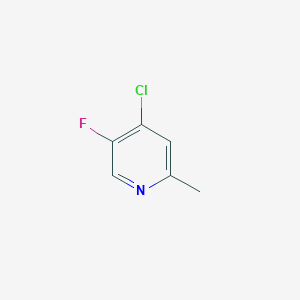

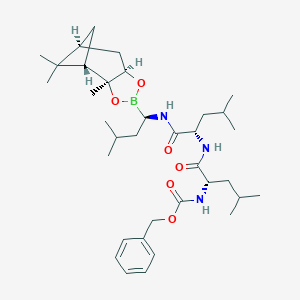
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
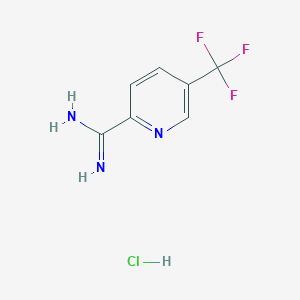
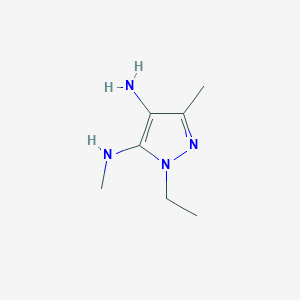
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
